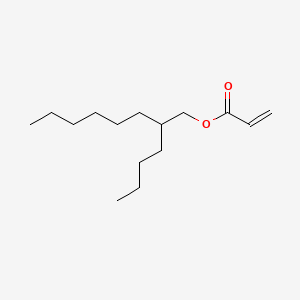

2-Butyloctyl acrylate

Description

Structure

3D Structure

Properties

CAS No. |

93841-23-7 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-butyloctyl prop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-7-9-10-12-14(11-8-5-2)13-17-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 |

InChI Key |

YIQQHZJOSHVSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)COC(=O)C=C |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 2 Butyloctyl Acrylate

Esterification Reactions for 2-Butyloctyl Acrylate (B77674) Synthesis

The most prevalent method for synthesizing 2-butyloctyl acrylate is the direct esterification of acrylic acid with 2-butyloctanol. This is an equilibrium-limited reaction where water is produced as a coproduct. google.com To drive the reaction towards the formation of the ester, water is typically removed continuously during the synthesis. acs.org The general reaction is catalyzed by an acid. google.com

Reaction Scheme: CH₂=CHCOOH (Acrylic Acid) + CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH (2-Butyloctanol) ⇌ CH₂=CHCOOCH₂(CH(CH₂CH₂CH₃)(CH₂)₅CH₃) (this compound) + H₂O (Water)

Catalytic Systems and Optimization Strategies

The choice of catalyst is crucial for an efficient esterification process. Both homogeneous and heterogeneous catalysts are employed in the synthesis of alkyl acrylates. google.com

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts for this reaction. google.comgoogle.com They are highly active but can be difficult to separate from the product mixture, often requiring neutralization steps that generate waste. google.com

Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to their ease of separation, reusability, and reduced environmental impact. buct.edu.cn Examples include:

Ion-Exchange Resins: Strong acidic ion-exchange resins (e.g., Amberlyst 15) are effective and widely used in industrial esterification. researchgate.net

Heteropolyacids (HPAs): HPAs, such as 12-tungstophosphoric acid (TPA), exhibit high catalytic activity. jlu.edu.cn To improve their stability and surface area, they can be supported on materials like zirconia or HZSM-5 zeolites. buct.edu.cnresearchgate.net Zirconia-supported tungstophosphoric acid has been shown to be an effective catalyst for the esterification of acrylic acid with various alcohols. researchgate.net Catalysts with 20-30 wt% TPA loading, calcined at temperatures between 550 and 750 °C, have demonstrated high activity. researchgate.net

Supported Acids: Novel solid acid catalysts, such as H3PW12O40 supported on HZSM-5, have been prepared for the synthesis of butyl acrylate, achieving high conversion rates. buct.edu.cn These catalysts possess both Brønsted and Lewis acid sites, which contribute to their catalytic performance. buct.edu.cn

Optimization strategies focus on catalyst loading, reaction temperature, and the molar ratio of reactants to maximize the conversion of acrylic acid and the selectivity towards this compound.

| Catalyst System | Type | Advantages | Disadvantages | Typical Conversion (for similar acrylates) |

| Sulfuric Acid (H₂SO₄) | Homogeneous | High activity, low cost | Difficult separation, corrosion, waste generation | >90% |

| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | High activity, less corrosive than H₂SO₄ | Separation and waste issues | >95% |

| Ion-Exchange Resins (e.g., Amberlyst 15) | Heterogeneous | Easy separation, reusable, low corrosion | Lower thermal stability, potential for fouling | 85-95% |

| Supported Heteropolyacids (e.g., TPA/ZrO₂) | Heterogeneous | High activity, reusability, thermal stability | Higher initial cost | >95% researchgate.net |

Reaction Conditions and Yield Enhancement

To enhance the yield of this compound, several reaction parameters are carefully controlled.

Molar Ratio: An excess of the alcohol (2-butyloctanol) is often used to shift the equilibrium towards the product side. Molar ratios of alcohol to acid can range from 1.2:1 to higher, depending on the process. jlu.edu.cn

Temperature: The reaction is conducted at elevated temperatures, typically between 80°C and 140°C, to achieve a reasonable reaction rate. google.comjlu.edu.cn The specific temperature depends on the catalyst used and the boiling points of the reactants and products.

Water Removal: Continuous removal of the water byproduct is essential for achieving high yields. This is commonly accomplished through azeotropic distillation, where a solvent (often an excess of the reactant alcohol or a non-reactive entrainer like toluene (B28343) or cyclohexane) forms an azeotrope with water, which is then distilled off from the reaction mixture. acs.org Reactive distillation, which combines reaction and separation in a single unit, is an advanced process intensification technology used for acrylate production. acs.orgresearchgate.net

Polymerization Inhibitors: Acrylate monomers are prone to polymerization at elevated temperatures. To prevent this, inhibitors such as hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), or phenothiazine (B1677639) are added to the reaction mixture. acs.org Phenothiazine is particularly effective in oxygen-deficient environments, such as those found in distillation columns. acs.org

By optimizing these conditions, conversion rates for similar acrylate esterifications can exceed 95%. buct.edu.cnresearchgate.net

| Parameter | Typical Range | Purpose |

| Temperature | 80 - 140 °C | Increase reaction rate |

| Alcohol:Acid Molar Ratio | 1.2:1 to 2:1 | Shift equilibrium to favor product formation |

| Catalyst Loading | 0.5 - 5 wt% | Accelerate the reaction to reach equilibrium faster |

| Inhibitor Concentration | 200 - 2000 ppm | Prevent premature polymerization of monomer |

| Water Removal Method | Azeotropic Distillation | Drive the equilibrium reaction to completion |

Alternative Synthetic Pathways for Branched Acrylate Monomers

While direct esterification is the standard, alternative methods can be employed for the synthesis of branched acrylates.

Transesterification: This method involves the reaction of a simple alkyl acrylate (like methyl acrylate or ethyl acrylate) with a higher boiling alcohol (2-butyloctanol) in the presence of a catalyst. A low molecular weight alcohol (methanol or ethanol) is generated as a byproduct and removed to drive the reaction. Catalysts for transesterification can include acids, bases (e.g., sodium methoxide), or organometallic compounds like titanates and zirconates. This pathway can be advantageous when the target alcohol is sensitive to the acidic conditions of direct esterification.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Lipases are commonly used enzymes for esterification reactions, operating under mild conditions and reducing the formation of byproducts. Amylases have also been shown to catalyze the synthesis of certain acrylate derivatives, demonstrating the potential for enzymatic routes in producing novel monomers. rsc.org While potentially offering high purity, this method is often slower and more expensive than conventional chemical synthesis.

Purification Techniques for Monomer Preparation in Polymerization Studies

For use in polymerization, this compound must be of high purity, as impurities can significantly affect the polymerization kinetics and the final polymer properties. acs.org The crude product from the synthesis reactor typically contains unreacted starting materials, catalyst, byproducts, and the polymerization inhibitor.

The purification process generally involves several steps:

Catalyst Removal: If a homogeneous catalyst is used, it is first neutralized with an alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate solution). google.com The resulting salts are then removed by washing with water. Heterogeneous catalysts are removed by simple filtration.

Washing: The organic phase is washed with water or a dilute brine solution to remove any remaining water-soluble impurities, such as salts and residual acid or alcohol.

Drying: The washed monomer is dried using a suitable drying agent, like anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove dissolved water.

Distillation: The final and most critical step is fractional distillation, usually performed under reduced pressure (vacuum distillation). google.com Vacuum distillation lowers the boiling point, which is crucial for preventing the thermal polymerization of the acrylate monomer. This step separates the pure this compound from lower-boiling components (e.g., residual butanol) and higher-boiling components (e.g., polymerization inhibitors and oligomers). google.com

Inhibitor Removal: For certain polymerization techniques like ATRP, the storage inhibitor must be removed just before use. This is often achieved by passing the distilled monomer through a column packed with a material like basic aluminum oxide. cmu.edu

Homopolymerization of 2 Butyloctyl Acrylate

Free Radical Polymerization of 2-Butyloctyl Acrylate (B77674)

Free radical polymerization is a robust and widely used method for synthesizing a variety of polymers. For 2-butyloctyl acrylate, this process involves the initiation, propagation, and termination of radical chains to form the homopolymer.

Initiator Selection and Initiation Mechanisms

The choice of initiator is critical in free radical polymerization as it influences the polymerization rate, polymer molecular weight, and polydispersity. For the polymerization of this compound, initiators are typically selected based on their decomposition kinetics at a given temperature. Common classes of initiators include azo compounds and organic peroxides.

Azo Initiators: Azobisisobutyronitrile (AIBN) is a frequently employed initiator. Upon thermal decomposition, it generates two cyanoisopropyl radicals, which then initiate the polymerization of this compound. The initiation mechanism involves the addition of the primary radical to the double bond of the monomer.

Peroxide Initiators: Organic peroxides, such as benzoyl peroxide (BPO) or dicumyl peroxide, are also effective. These initiators decompose to form highly reactive radicals that readily attack the monomer. The choice between different peroxides often depends on the desired reaction temperature, as their decomposition rates are highly temperature-dependent.

The initiation efficiency, which is the fraction of initiator radicals that successfully start a polymer chain, is a key parameter. It can be affected by side reactions and the "cage effect," where primary radicals recombine before they can diffuse apart and react with monomer units.

Bulk Polymerization Methodologies

Bulk polymerization of this compound is carried out with only the monomer and the initiator, without any solvent. This method offers the advantage of producing a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and mixing. This phenomenon, known as the Trommsdorff–Norrish effect or gel effect, can lead to a rapid increase in the polymerization rate and molecular weight, potentially causing a runaway reaction.

To manage these challenges, bulk polymerization of this compound is often conducted at elevated temperatures to reduce viscosity, and with careful control of the initiator concentration to regulate the reaction rate. The process is typically carried out in reactors equipped with powerful stirring mechanisms and efficient cooling systems.

Solution Polymerization Systems and Solvent Effects

In solution polymerization, this compound and the initiator are dissolved in an inert solvent. This method offers better control over the reaction temperature due to the solvent's ability to dissipate heat. The lower viscosity of the reaction mixture throughout the process also facilitates easier handling and processing.

The choice of solvent is crucial as it can influence the polymerization kinetics and the properties of the resulting polymer. Solvents like toluene (B28343), xylene, and ethyl acetate (B1210297) are commonly used. The solvent can affect the rate of polymerization through several mechanisms:

Chain Transfer: The solvent can participate in chain transfer reactions, where the growing polymer radical abstracts an atom from a solvent molecule. This terminates the polymer chain and creates a new radical on the solvent molecule, which can then initiate a new chain. This process generally leads to a decrease in the average molecular weight of the polymer.

Solvation Effects: The solvent can solvate the propagating radical and monomer, which can alter their reactivity and thus the propagation rate constant.

Viscosity Effects: The solvent reduces the viscosity of the polymerization medium, which can decrease the magnitude of the gel effect compared to bulk polymerization.

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. Among these, Atom Transfer Radical Polymerization (ATRP) is a powerful method for the controlled polymerization of acrylates.

Atom Transfer Radical Polymerization (ATRP) Approaches

ATRP of this compound involves a reversible deactivation mechanism, where a dynamic equilibrium is established between active propagating radicals and dormant species. This is typically achieved using a transition metal complex as a catalyst.

Catalyst Systems and Ligand Design

The catalyst system in ATRP is of paramount importance and typically consists of a transition metal salt, most commonly a copper(I) halide (e.g., CuBr), and a ligand. The ligand plays a crucial role in solubilizing the metal salt and tuning the reactivity and dynamics of the catalytic system.

For the ATRP of bulky acrylates like this compound, the design of the ligand is critical to achieve good control over the polymerization. Nitrogen-based ligands, such as substituted bipyridines and multidentate amines, are widely used.

Bipyridine-based Ligands: Ligands like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) are effective in creating a homogeneous catalyst system in nonpolar media, which is suitable for the polymerization of this compound.

Multidentate Amine Ligands: Ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-(dimethylamino)ethyl)amine (Me6TREN) form highly active copper complexes that can facilitate the controlled polymerization of acrylates at lower temperatures and with lower catalyst concentrations.

The general mechanism for ATRP involves the abstraction of a halogen atom from an alkyl halide initiator by the copper(I) complex, generating a radical and the copper(II) complex. The radical then propagates by adding to monomer units. The reverse reaction, where the copper(II) complex deactivates the propagating radical by donating back the halogen atom, is crucial for maintaining a low concentration of active radicals and thus ensuring a controlled polymerization.

The following table provides an overview of typical components in an ATRP system for acrylates:

| Component | Example | Role |

| Monomer | This compound | The building block of the polymer |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial alkyl halide for radical generation |

| Catalyst | Copper(I) Bromide (CuBr) | The transition metal salt that mediates the atom transfer |

| Ligand | PMDETA | Solubilizes the catalyst and tunes its reactivity |

| Solvent | Toluene, Anisole | Dissolves the reaction components and aids in temperature control |

Research in this area continues to focus on developing more active and robust catalyst systems that can function at very low concentrations, minimizing contamination of the final polymer product.

Electrochemically Mediated ATRP (eATRP)

Electrochemically Mediated Atom Transfer Radical Polymerization (eATRP) is a robust method for polymerizing acrylates with a high degree of control over molecular weight and dispersity, while significantly reducing the amount of copper catalyst required compared to traditional ATRP. mdpi.com Although no specific research was found for the eATRP of this compound, studies on n-butyl acrylate provide a strong model for its expected behavior.

In a typical eATRP setup for an acrylate like n-butyl acrylate, a copper(II) complex with a nitrogen-based ligand (e.g., CuBr₂/TPMA, where TPMA is tris(2-pyridylmethyl)amine) is used as the catalyst. psecommunity.org The active copper(I) activator species is regenerated electrochemically from the copper(II) deactivator form. psecommunity.org This process allows for precise external regulation of the polymerization rate by controlling the applied potential or current. rsc.org

Research has demonstrated that eATRP of n-butyl acrylate can be performed successfully using various non-platinum cathodes like glassy carbon, gold, and stainless steel, making the process more cost-effective. rsc.org These polymerizations are typically fast, achieving high monomer conversion (>85%) in a few hours while maintaining low dispersity values (Đ < 1.2). rsc.org The "living" nature of the polymerization is often confirmed through chain extension experiments and the ability to start and stop the reaction by toggling the electrical current. rsc.org Given these characteristics, it is anticipated that eATRP of this compound would yield well-defined homopolymers with predictable molecular weights and narrow molecular weight distributions.

Table 1: Example Conditions for eATRP of n-Butyl Acrylate This table presents data for n-butyl acrylate as an analogue for this compound.

| Parameter | Value/Condition | Source |

| Cathode Material | Glassy Carbon, Au, Fe, Ni-Cr, Stainless Steel | rsc.org |

| Catalyst System | CuBr₂/TPMA | psecommunity.org |

| Solvent | Dimethylformamide (DMF) | rsc.org |

| Conversion | >85% in 2 hours | rsc.org |

| Dispersity (Đ) | < 1.2 | rsc.org |

| Catalyst Loading | As low as 45-75 ppm | rsc.orgrsc.org |

Other Controlled Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for synthesizing polymers with controlled architecture from acrylate monomers. The process relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the production of polymers with predetermined molecular weights and low dispersity.

While direct RAFT homopolymerization studies on this compound are scarce, extensive research on n-butyl acrylate serves as an excellent reference. rsc.orgrsc.org For the RAFT polymerization of n-butyl acrylate, trithiocarbonates are commonly used as CTAs. rsc.org The choice of CTA, initiator, solvent, and temperature are crucial for achieving good control over the polymerization. For instance, the copolymerization of n-butyl acrylate with semifluorinated acrylates using dibenzyl trithiocarbonate (B1256668) (DBTTC) as the CTA in DMF at 65 °C resulted in excellent control over molecular weight and a low molecular weight distribution. rsc.org

RAFT polymerization's versatility allows it to be implemented in various reaction media, including in emulsion and miniemulsion systems, which enables the synthesis of structured nanoparticles. unibo.itrsc.org The synthesis of poly(acrylic acid)-block-poly(butyl acrylate) particles via ab initio RAFT emulsion polymerization highlights the technique's capability to produce self-stabilized latexes without additional surfactants. rsc.org This suggests that this compound could similarly be polymerized using RAFT to create a variety of advanced polymer architectures.

Table 2: Representative System for RAFT Polymerization of n-Butyl Acrylate This table presents data for n-butyl acrylate as an analogue for this compound.

| Parameter | Reagent/Condition | Source |

| Monomer | n-Butyl Acrylate (nBuA) | rsc.org |

| Chain Transfer Agent (CTA) | Dibenzyl trithiocarbonate (DBTTC) | rsc.org |

| Solvent | Dimethylformamide (DMF) | rsc.org |

| Temperature | 65 °C | rsc.org |

| Outcome | Well-controlled molecular weight, low PDI | rsc.org |

Photopolymerization and UV-Curing of this compound Systems

Photopolymerization, or UV curing, is a rapid, energy-efficient process widely used for coatings, inks, and adhesives. nih.gov The process involves the use of a photoinitiator that, upon absorption of UV radiation, generates reactive species (typically free radicals) that initiate the polymerization of monomers and oligomers, leading to a highly crosslinked network. nih.govmdpi.com Acrylates are frequently used in these systems due to their high reactivity. nih.gov

Specific data on the photopolymerization of this compound is not prominent in the literature. However, the general principles apply. As a monofunctional acrylate, this compound would act as a reactive diluent in UV-curable formulations. Its bulky, branched alkyl chain would be expected to influence the properties of the final cured material by lowering the glass transition temperature (Tg), increasing flexibility, and potentially improving adhesion to certain substrates.

The curing kinetics of such a system can be investigated using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the exothermic polymerization reaction upon UV exposure. researchgate.net Studies on general acrylate systems show that the degree of conversion and the curing speed are highly dependent on factors such as UV light intensity, exposure time, and the type and concentration of the photoinitiator. researchgate.net Higher light intensity generally leads to a faster curing rate and a higher degree of conversion. researchgate.net

Emulsion and Miniemulsion Polymerization of this compound

Emulsion and miniemulsion polymerization are key industrial processes for producing polymer latexes, which are aqueous dispersions of polymer particles. These techniques are advantageous for being water-based, allowing for high molecular weight polymers to be produced at fast polymerization rates.

Emulsion polymerization of acrylates like butyl acrylate typically involves dispersing the monomer in water with a surfactant and initiating the polymerization with a water-soluble initiator, such as potassium persulfate. researchgate.net The process is characterized by particle nucleation, where polymer particles are formed, followed by polymerization within these particles.

Miniemulsion polymerization differs in that the monomer is first dispersed into very small and stable droplets (30-500 nm) using a combination of high shear and a costabilizer (an osmotic pressure agent). cmu.edu These droplets then act as individual nanoreactors. cmu.edu This technique is particularly useful for encapsulating materials and for controlled radical polymerization methods like RAFT. unibo.itresearchgate.net

Research on the emulsion and miniemulsion polymerization of butyl acrylate is extensive. researchgate.netmdpi.comresearchgate.net For example, seeded emulsion polymerization has been used to synthesize composite copolymer latexes of butyl acrylate with other monomers, achieving high conversions (~99%) and yielding particles with core-shell morphologies. researchgate.net While no papers specifically detail the emulsion or miniemulsion polymerization of this compound, its hydrophobic nature and structural similarity to other long-chain acrylates suggest it would be a suitable candidate for these techniques, likely partitioning strongly into the monomer droplets or polymer particles. The resulting latex properties would be influenced by its bulky structure, impacting film formation and adhesive characteristics.

Table 3: Components of a Typical Acrylate Emulsion Polymerization System This table presents general components based on studies of butyl acrylate as an analogue.

| Component | Example | Function | Source |

| Monomer | n-Butyl Acrylate | Building block of the polymer | researchgate.netmdpi.com |

| Continuous Phase | Water | Dispersion medium | mdpi.com |

| Surfactant/Emulsifier | Sodium Dodecyl Sulfate (B86663) (SDS) | Stabilizes monomer droplets/polymer particles | mdpi.com |

| Initiator | Sodium Persulfate (SPS) / Potassium Persulfate (KPS) | Generates free radicals to start polymerization | researchgate.netmdpi.com |

| Costabilizer (for Miniemulsion) | Hexadecane | Prevents Ostwald ripening | cmu.edu |

Copolymerization of 2 Butyloctyl Acrylate

Binary Copolymerization Systems Involving 2-Butyloctyl Acrylate (B77674)

Binary copolymerization, the process of polymerizing two different monomers, is fundamental to understanding the behavior of 2-butyloctyl acrylate in more complex systems. The selection of a co-monomer and the ratio between the two monomers are critical factors that dictate the final properties of the copolymer.

Co-monomer Selection Strategies (e.g., with Methyl Methacrylate (B99206), n-Butyl Acrylate, 2-Ethylhexyl Acrylate)

The choice of a co-monomer to be paired with this compound is driven by the desired application of the resulting polymer. For instance, to enhance the hardness and glass transition temperature (Tg) of the typically soft poly(this compound), a "hard" monomer with a high Tg, such as Methyl Methacrylate (MMA), is often selected. Conversely, to modify flexibility or adhesive properties, other "soft" monomers like n-Butyl Acrylate (n-BA) or 2-Ethylhexyl Acrylate (2-EHA) can be utilized. The structural similarity between 2-BOA, n-BA, and 2-EHA, all being alkyl acrylates, suggests they would have good compatibility during polymerization, leading to random copolymers with properties that are an average of the constituent homopolymers.

Impact of Co-monomer Ratio on Polymerization Kinetics and Resulting Polymer Structure

Below is a conceptual data table illustrating how key properties might change with varying co-monomer ratios in a hypothetical 2-BOA/MMA system.

| Mole Fraction 2-BOA in Feed | Mole Fraction MMA in Feed | Resulting Polymer Tg (°C) | Polymerization Rate (mol L⁻¹ s⁻¹) |

| 0.9 | 0.1 | Low | Moderate |

| 0.7 | 0.3 | Intermediate-Low | Moderate-High |

| 0.5 | 0.5 | Intermediate | High |

| 0.3 | 0.7 | Intermediate-High | Moderate-High |

| 0.1 | 0.9 | High | Moderate |

Terpolymerization and Multicomponent Systems with this compound

Moving beyond binary systems, terpolymerization involves the simultaneous polymerization of three distinct monomers, offering an even broader scope for property design. Incorporating this compound into such systems allows for the development of materials with a complex balance of properties, such as adhesion, cohesion, and temperature resistance.

Reactivity Ratio Determinations in Multicomponent Polymerizations

In multicomponent systems, the concept of reactivity ratios becomes more complex. Instead of a single pair of ratios, a set of binary reactivity ratios for each monomer pair is required to model the polymerization kinetics accurately. These ratios (e.g., r₁₂, r₁₃, r₂₃) describe the relative rate at which a growing polymer chain ending in one monomer unit will add another unit of the same monomer versus a different one. Determining these ratios is crucial for predicting the composition of the terpolymer at any given point during the reaction. For a terpolymer involving this compound (M₁), methyl methacrylate (M₂), and another vinyl monomer (M₃), the reactivity ratios would govern the sequence distribution and compositional drift throughout the polymerization.

Synthesis of Gradient and Block Copolymer Architectures

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of more complex polymer architectures like gradient and block copolymers containing this compound.

Gradient Copolymers: In a gradient copolymer, the composition changes progressively along the polymer chain. This can be achieved by controlling the feed of the monomers during a semi-batch polymerization process. A gradient copolymer of 2-BOA and MMA would exhibit a broad glass transition, a property desirable in applications like damping materials.

Block Copolymers: Block copolymers are comprised of long sequences, or blocks, of one monomer followed by a block of another. A diblock copolymer of polystyrene and poly(this compound), for instance, could be synthesized by sequential monomer addition. Such materials can self-assemble into nanostructures, making them useful in fields like nanotechnology and as thermoplastic elastomers.

Graft Copolymerization and Hyperbranched Polymer Synthesis Utilizing this compound

The utility of this compound extends to the creation of non-linear polymer architectures, which possess unique rheological and mechanical properties compared to their linear counterparts.

Graft Copolymerization: This technique involves attaching chains of one polymer as branches onto the backbone of another. For example, poly(this compound) chains could be "grafted from" a polymer backbone like polyethylene (B3416737) by creating active sites on the backbone that can initiate the polymerization of 2-BOA. This results in a comb-like structure that can act as a compatibilizer in polymer blends.

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. The synthesis of hyperbranched poly(this compound) can be achieved through the self-condensing vinyl polymerization of a specially designed 2-BOA-based monomer that also contains an initiating group. These polymers are characterized by a high density of functional groups at their periphery and low solution viscosity compared to linear polymers of similar molecular weight.

Kinetic Studies of 2 Butyloctyl Acrylate Polymerization

Reaction Rate Determinations

The determination of reaction rates is fundamental to understanding polymerization kinetics. This is typically achieved through real-time (in-line) monitoring of monomer conversion or by analyzing samples at discrete time intervals (ex-situ).

In-Line Monitoring Techniques (e.g., Photo-Differential Scanning Calorimetry (DSC), Fourier Transform Near-Infrared (FT-NIR) Spectroscopy)

In-line monitoring techniques are powerful tools for obtaining continuous data on the progress of a polymerization reaction.

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow associated with the exothermic polymerization reaction initiated by UV light. mdpi.comnih.gov The rate of heat release is directly proportional to the rate of polymerization. mdpi.com Studies on various acrylate (B77674) systems demonstrate that Photo-DSC can effectively determine the influence of parameters like UV light intensity and photoinitiator concentration on curing speed and degree of conversion. mdpi.comresearchgate.net For instance, in generalized acrylate photopolymerization, higher UV intensity typically leads to a faster reaction rate and a higher degree of cure. nih.govresearchgate.net However, specific Photo-DSC studies detailing the kinetic parameters for 2-butyloctyl acrylate polymerization were not found.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: FT-NIR spectroscopy is another widely used in-line technique that monitors the decrease in the concentration of monomer double bonds (C=C) as the reaction progresses. tu-clausthal.de The overtone of the olefinic C-H stretching vibration is typically monitored to track monomer conversion over time. tu-clausthal.de This method is advantageous as it can be applied to a wide range of reaction conditions, including varying temperatures and solvent systems. tu-clausthal.de While FT-NIR has been successfully used to monitor the self-initiated polymerization of n-butyl acrylate at high temperatures, specific kinetic data derived from FT-NIR for this compound is not present in the available literature. tu-clausthal.denih.gov

Ex-Situ Analytical Methods (e.g., Dilatometry, Raman Spectroscopy)

Ex-situ methods involve withdrawing samples from the reaction at specific times for analysis.

Dilatometry: This classic technique measures the volume contraction that occurs as monomer converts to denser polymer. By tracking the change in volume over time, the rate of polymerization can be calculated. cmu.edu It has been effectively used to study the kinetics of controlled radical polymerization for monomers like n-butyl acrylate. cmu.edu No specific dilatometry studies focused on this compound were identified.

Raman Spectroscopy: Confocal Raman microscopy can be a powerful tool for monitoring polymerization in thick samples. It allows for the determination of monomer conversion by tracking the intensity of the C=C bond vibration. This technique has been used to investigate dual-cure photochemical and thermal polymerization of acrylate resins, revealing synergistic effects between initiators. Specific applications of Raman spectroscopy to determine the polymerization rate of this compound are not documented in the searched literature.

Mechanistic Investigations of Polymerization Pathways

The complexity of acrylate polymerization lies in the various competing elementary reactions that dictate the final polymer architecture. tu-clausthal.de

Analysis of Propagation, Termination, and Chain Transfer Reactions

These fundamental reactions govern the rate of polymerization and the molecular weight of the resulting polymer.

Propagation: This step involves the addition of monomer units to the growing polymer radical. The propagation rate coefficient (k_p) is a key parameter, and for common acrylates, it is known to be influenced by the monomer structure. mdpi.com

Termination: Growing polymer chains are terminated primarily through combination or disproportionation. In acrylate systems, termination can become diffusion-controlled, especially at high conversions (the gel effect), leading to a significant increase in the polymerization rate. kpi.ua

Chain Transfer: The transfer of a radical to a monomer, polymer, or solvent molecule terminates one growing chain while initiating another. Chain transfer to the polymer is a significant reaction in acrylate polymerization. mdpi.com

While extensive models and kinetic rate coefficients for propagation, termination, and chain transfer exist for monomers like n-butyl acrylate and 2-ethylhexyl acrylate, specific values for this compound are not available. mdpi.comresearchgate.net

Role of Backbiting and Branching Phenomena

Secondary reactions such as backbiting play a crucial role in defining the microstructure of polyacrylates.

Backbiting: This intramolecular chain transfer reaction involves the growing chain-end radical abstracting a hydrogen atom from its own backbone. This process forms a stable mid-chain tertiary radical, which can then reinitiate polymerization, leading to the formation of short-chain branches (SCB). researchgate.netresearchgate.net This phenomenon is known to be significant in the polymerization of n-butyl acrylate and other acrylates, particularly at high temperatures. mdpi.commdpi.com

Branching: In addition to SCB from backbiting, intermolecular chain transfer to the polymer can lead to the formation of long-chain branches (LCB). researchgate.net The degree of branching increases with temperature and conversion. rsc.org The bulky 2-butyloctyl side group would likely influence the steric accessibility for both intra- and intermolecular chain transfer, but without experimental data, its precise effect on backbiting and branching in poly(this compound) remains speculative.

Influence of Reaction Parameters on Polymerization Kinetics

Several parameters can be adjusted to control the polymerization rate and the properties of the final polymer.

Temperature: Increasing the temperature generally increases the rates of initiation, propagation, and termination. For n-butyl acrylate, higher temperatures have been shown to increase the polymerization rate, but can also decrease the final conversion in some systems. researchgate.net Higher temperatures also significantly promote secondary reactions like backbiting and β-scission. mdpi.com

Initiator Concentration: The rate of polymerization is typically proportional to the square root of the initiator concentration. Studies on multifunctional acrylates show that a higher photoinitiator concentration leads to a faster reaction rate. imaging.org

Monomer Concentration/Solvent: The rate of polymerization generally increases with monomer concentration. researchgate.net The choice of solvent can also influence the kinetics; for example, the self-initiated polymerization of n-butyl acrylate proceeds at different rates in different solvents, with dioxane leading to the highest rates. tu-clausthal.denih.gov

While these general principles are well-established for acrylates, specific quantitative data describing the influence of these parameters on the polymerization kinetics of this compound is not available in the reviewed literature.

Temperature Effects on Reaction Rates

The temperature at which polymerization is conducted is a critical variable that significantly influences the reaction rate. For the polymerization of acrylate monomers, an increase in temperature generally leads to a higher reaction rate. This is attributed to the increased frequency of molecular collisions and the greater energy of these collisions, which enhances the efficiency of the initiation, propagation, and termination steps.

However, extensive searches for specific kinetic data on the effect of temperature on this compound polymerization have not yielded detailed experimental results or data tables in publicly available scientific literature. While the general principles of free-radical polymerization suggest that the rate constants for initiation, propagation, and termination will all increase with temperature according to the Arrhenius equation, specific activation energies and frequency factors for this compound are not documented.

Initiator Concentration and Efficiency

Monomer Concentration and Conversion Profiles

The concentration of the monomer is another key factor that governs the rate of polymerization. Generally, the polymerization rate is directly proportional to the monomer concentration. As the polymerization proceeds, the concentration of the monomer decreases, which typically leads to a decrease in the reaction rate. A conversion profile, which plots the extent of monomer conversion to polymer over time, is a crucial tool for understanding the kinetics of the reaction.

Detailed monomer concentration studies and conversion profiles specifically for the polymerization of this compound have not been found in the reviewed scientific literature. Therefore, it is not possible to present specific data tables or graphical representations of conversion versus time for this particular monomer.

Structure Property Relationships in Poly 2 Butyloctyl Acrylate and Its Copolymers

Influence of 2-Butyloctyl Acrylate (B77674) Content on Polymeric Structure and Morphology

The incorporation of 2-butyloctyl acrylate into a polymer chain profoundly affects its three-dimensional organization. The size and shape of the side chain directly impact how polymer chains interact with each other, leading to distinct morphological features.

The aggregation of poly(this compound) chains is heavily influenced by the nature of the side chains. In polymers with long, unbranched alkyl side chains, a phenomenon known as side-chain crystallization can lead to the formation of well-defined lamellar structures. In the case of the branched 2-butyloctyl side chain, the irregularity of the branching can disrupt the formation of perfect crystals. Instead, a less ordered state known as paracrystallinity may be observed. Paracrystalline domains are characterized by short-range order, where the side chains have some degree of parallel alignment but lack the long-range periodicity of a true crystal. The extent of this ordering is dependent on factors such as the concentration of the this compound monomer in a copolymer and the thermal history of the material.

Correlating Monomer Structure with Macroscopic Polymer Attributes

The unique structural features imparted by the this compound monomer have a direct and predictable impact on the macroscopic properties of the resulting polymers.

The mechanical properties of polymers containing this compound are highly tunable. The long, branched side chain acts as an internal plasticizer, increasing the free volume between polymer chains and enhancing their mobility. This generally leads to a decrease in hardness and an increase in flexibility. By copolymerizing this compound with monomers that form harder polymers, such as methyl methacrylate (B99206), a wide range of mechanical properties can be achieved. The final properties will depend on the relative content of each monomer.

Below is an illustrative data table showing the hypothetical effect of this compound content on the mechanical properties of a copolymer with a rigid monomer.

| This compound Content (wt%) | Tensile Modulus (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 0 | 1500 | 5 | 95 |

| 20 | 800 | 50 | 80 |

| 40 | 300 | 200 | 65 |

| 60 | 50 | 500 | 40 |

| 80 | 10 | 800 | 20 |

| 100 | <1 | >1000 | <10 |

This data is illustrative and intended to show a general trend. Actual values would depend on the specific comonomer and polymerization conditions.

The thermal properties of poly(this compound) and its copolymers are also strongly influenced by the bulky side chain. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key parameter. For linear poly(n-alkyl acrylates), the Tg generally decreases with increasing length of the alkyl side chain up to a certain point, after which side-chain crystallization can lead to an increase in Tg. The branching in the 2-butyloctyl group disrupts the simple relationship between side-chain length and Tg. The increased free volume created by the branched structure tends to lower the Tg, resulting in a polymer that is soft and flexible at room temperature. melagraki.com

The following table provides hypothetical glass transition temperatures for copolymers of this compound with a high-Tg monomer, illustrating the effect of composition on this key thermal property.

| This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 105 |

| 20 | 60 |

| 40 | 20 |

| 60 | -15 |

| 80 | -40 |

| 100 | -60 |

This data is illustrative and based on general trends observed in acrylate copolymers. The actual Tg would depend on the specific comonomer and measurement technique.

Gel Content and Crosslinking Density in Polymer Networks

The transformation of individual polymer chains into a three-dimensional network through crosslinking is a critical step in tailoring the properties of poly(this compound) (PBOA) and its copolymers for various applications. The extent of this network formation is quantified by two key parameters: gel content and crosslinking density. These parameters are intrinsically linked and have a profound impact on the macroscopic properties of the final polymer, including its mechanical strength, solvent resistance, and thermal stability.

The gel content refers to the weight fraction of the polymer that has become insoluble in a good solvent after the crosslinking process. It represents the portion of the polymer that has been successfully incorporated into the macroscopic network. The remaining soluble portion is known as the sol fraction . A high gel content is generally indicative of an efficient crosslinking reaction. The determination of gel content is typically performed by solvent extraction, where a cured polymer sample is immersed in a suitable solvent (such as toluene (B28343) or tetrahydrofuran) for an extended period. adhesion.kr The insoluble network is then dried and weighed to calculate the gel fraction.

Crosslinking density is a measure of the number of crosslinks per unit volume of the polymer. It defines the average molecular weight of the polymer chains between successive crosslink points (Mc). A higher crosslinking density corresponds to a more tightly linked network with shorter chain segments between crosslinks, leading to a more rigid material. Conversely, a lower crosslinking density results in a more flexible and elastic network. While gel content indicates the extent of network formation, crosslinking density describes the architecture of that network. adhesion.kr

The choice of crosslinking agent and its concentration are primary factors that control both the gel content and crosslinking density in PBOA copolymers. Multifunctional acrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA), are commonly employed as crosslinking agents due to their high reactivity and ability to form multiple linkages. atamanchemicals.comspecialchem.com The trifunctional nature of TMPTA allows it to connect three different polymer chains, leading to the rapid formation of a dense network. atamanchemicals.comspecialchem.com

Research on analogous long-chain acrylate systems, such as those based on 2-ethylhexyl acrylate (2-EHA), provides valuable insights into the expected behavior of crosslinked PBOA. Studies have shown a direct correlation between the concentration of the crosslinking agent and the resulting gel fraction. As the concentration of the crosslinker increases, the probability of intermolecular linkages rises, leading to a higher percentage of the polymer being incorporated into the insoluble network.

For instance, in a study of acrylic pressure-sensitive adhesives, the gel fraction was observed to increase significantly with the addition of a polyisocyanate crosslinking agent. adhesion.kr This trend is illustrated in the table below, which shows representative data on how the concentration of a crosslinking agent can influence the gel content of a long-chain polyacrylate system.

Table 1: Effect of Crosslinking Agent Concentration on Gel Fraction in a Polyacrylate System

| Crosslinking Agent Concentration (phr*) | Gel Fraction (%) |

|---|---|

| 0.1 | 45 |

| 0.2 | 62 |

| 0.5 | 85 |

| 1.0 | 93 |

| 2.0 | 98 |

*phr: parts per hundred rubber/resin (Data based on analogous polyacrylate systems) adhesion.kr

The type of crosslinker also plays a crucial role. Different multifunctional acrylates possess varying reactivity and molecular geometry, which influences the efficiency of the crosslinking process and the final network structure. For example, a hexafunctional acrylic monomer will create a much higher crosslinking density at the same concentration compared to a difunctional or trifunctional one, resulting in a more rigid and less flexible material. koreascience.kr

In UV-curing applications, the intensity and duration of UV exposure, in addition to the photoinitiator and crosslinker concentration, will also affect the final gel content and crosslinking density. Insufficient UV dosage can lead to incomplete curing and a lower gel fraction.

The crosslinking density not only affects the mechanical properties but also the swelling behavior of the polymer network. A higher crosslinking density restricts the movement of polymer chains, which in turn limits the amount of solvent the network can absorb. adhesion.krmdpi.com Therefore, by carefully selecting the type and concentration of the crosslinking agent, the gel content and crosslinking density of poly(this compound) networks can be precisely controlled to achieve the desired balance of properties for a specific application, be it a flexible adhesive or a tough coating.

Theoretical and Computational Studies of 2 Butyloctyl Acrylate Systems

Density Functional Theory (DFT) Calculations for Monomer and Polymer Conformations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, electronic properties, and reactivity of molecules.

For the 2-butyloctyl acrylate (B77674) monomer, DFT calculations can determine its most stable three-dimensional conformation by optimizing the molecular geometry to find the lowest energy state. These calculations also provide insights into the electronic properties, which are crucial for understanding reactivity. A recent DFT study on the similar 2-octyl acrylate (2-OA) monomer investigated its adsorption and electronic properties in the presence of various ions. mdpi.com Key findings from such studies, which are directly applicable to 2-butyloctyl acrylate, include:

Optimized Geometry: DFT determines the bond lengths, bond angles, and dihedral angles of the most stable monomer conformation. The structure of 2-OA consists of a linear alkyl chain attached to an acrylate group, which is the site of reactivity in polymerization. mdpi.com

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's reactivity. In the case of 2-OA, the presence of ions like Mg²⁺ was found to significantly lower the HOMO and LUMO levels, narrowing the energy gap and stabilizing the system. mdpi.com

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For acrylate monomers, the oxygen atoms of the carbonyl group are typically the most electron-rich sites, making them key locations for interactions with cations. mdpi.com

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for designing, optimizing, and controlling polymerization reactors. It involves creating a mathematical representation of the chemical reactions occurring during polymerization to predict outcomes like conversion rate, molecular weight distribution, and polymer composition.

PREDICI® is a powerful software package widely used for the detailed modeling of polymerization kinetics. researchgate.net It can handle the complex reaction schemes typical of free-radical polymerization of acrylates. Modeling studies on analogous monomers like n-butyl acrylate (BA) and 2-ethylhexyl acrylate (EHA) have been successfully performed using PREDICI®. mdpi.com The model incorporates a comprehensive set of reactions, including:

Initiation: Decomposition of the initiator to form primary radicals.

Propagation: Addition of monomer units to the growing polymer chain.

Chain Transfer: Transfer of the radical activity to a monomer, solvent, or another polymer chain.

Backbiting (Intramolecular Chain Transfer): Formation of a mid-chain tertiary radical through a "bite-back" mechanism, which is significant in acrylate polymerization. mdpi.comchemrxiv.org

Termination: Cessation of chain growth via recombination or disproportionation.

By solving the differential equations that describe these simultaneous reactions, PREDICI® can predict conversion-time profiles, copolymer composition, and the evolution of molecular weight averages. mdpi.commdpi.com

| Reaction Step | Description | Typical Rate Coefficient (Example: BA/EHA at 60°C) |

| Initiation | Initiator (e.g., AIBN) decomposes to form radicals. | kd = 1.29 x 10-5 s-1 |

| Propagation | Monomer adds to a growing polymer radical. | kp,BA = 2.4 x 104 L mol-1 s-1 |

| Backbiting | Intramolecular H-transfer forming a mid-chain radical. | kbb,BA = 1.6 x 103 s-1 |

| Chain Transfer | Radical transfer to a monomer molecule. | kf,BA = 3.5 L mol-1 s-1 |

| Termination | Two polymer radicals combine or disproportionate. | kt ≈ 1.0 x 107 L mol-1 s-1 (diffusion-controlled) |

Table 1: Example of kinetic parameters used in PREDICI® for modeling the copolymerization of n-butyl acrylate (BA) and 2-ethylhexyl acrylate (EHA). These values illustrate the orders of magnitude for different reaction steps. mdpi.com

Y(t) = 1 - exp(-ktⁿ)

Where Y is the fraction transformed (conversion), t is time, k is a rate constant that depends on nucleation and growth rates, and n is the Avrami exponent, which provides insight into the mechanism of transformation. researchgate.net

The free-radical polymerization of acrylates is complicated by numerous secondary reactions that run parallel to the main propagation reaction. researchgate.netmdpi.com These pathways significantly influence the final polymer architecture, leading to branching and affecting the molecular weight distribution. mdpi.com

Computational chemistry, particularly using ab initio methods and DFT, allows for the prediction of rate coefficients for these elementary reactions from first principles. mdpi.comugent.be Key simulated pathways include:

Backbiting and β-Scission: Intramolecular chain transfer (backbiting) creates a tertiary mid-chain radical (MCR). This MCR can either propagate by adding another monomer (leading to a short-chain branch) or undergo β-scission, which cleaves the polymer chain and creates a macromonomer (a polymer chain with a terminal double bond). chemrxiv.orgmdpi.com

Macromonomer Propagation: The terminal double bonds of macromonomers can participate in further polymerization, leading to the formation of long-chain branches and cross-linked networks.

Chain Transfer to Polymer: An intermolecular hydrogen abstraction from a polymer backbone by a growing radical can also form a mid-chain radical, leading to long-chain branching.

Recent studies have focused on developing complete and consistent data sets of intrinsic rate coefficients for these secondary reactions in acrylate polymerization using high-level quantum chemical calculations. mdpi.com These computationally derived coefficients can then be benchmarked against experimental data and used as inputs for more accurate kinetic models like those developed in PREDICI®. researchgate.netmdpi.com

Molecular Dynamics Simulations of Poly(this compound) Behavior

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations provide a detailed view of the dynamic behavior of polymer chains, offering insights that bridge molecular structure and macroscopic properties.

For poly(this compound), MD simulations can be used to investigate several aspects of its behavior in bulk, in solution, or at interfaces. rsc.org Based on studies of similar polyacrylates like poly(n-butyl acrylate), MD simulations can reveal: researchgate.net

Chain Conformations and Dynamics: Simulations can track the movement and conformation of individual polymer chains. This includes calculating the radius of gyration (a measure of chain size) and end-to-end distance. The bulky 2-butyloctyl side group would be expected to increase chain stiffness and affect packing compared to smaller alkyl acrylates. researchgate.netresearchgate.net

Adsorption on Surfaces: MD simulations are particularly useful for studying how polymer chains behave near a solid surface. They can provide detailed information on the distribution of polymer segments, revealing the formation of "trains" (segments adsorbed flat on the surface), "loops" (segments arching away from and returning to the surface), and "tails" (chain ends dangling into the bulk). researchgate.net

Work of Adhesion: By calculating the interaction energy between the polymer film and a substrate, MD simulations can predict the work of adhesion. Studies on poly(n-butyl acrylate) have shown that adhesion is strongly influenced by the substrate material, with stronger interactions observed on polar surfaces like silica (B1680970) (SiO₂) due to attractive oxygen interactions. researchgate.net

Thermomechanical Properties: MD simulations can be used to predict properties like the glass transition temperature (Tg) by observing changes in density or mobility as a function of temperature. dtu.dk They can also simulate mechanical deformation to calculate properties like Young's modulus. The length and branching of the side chain in poly(this compound) would play a significant role in determining its Tg and mechanical flexibility.

| Property Investigated | Simulation Output / Finding | Relevance for Poly(this compound) |

| Chain Dimensions | Radius of Gyration, End-to-End Distance | Predicts how compact or extended polymer coils are in different environments. |

| Surface Adsorption | Density profiles, loop/train/tail conformations | Understands interfacial behavior crucial for adhesives and coatings. researchgate.net |

| Adhesion Energy | Interaction energy between polymer and substrate | Quantifies the strength of adhesion to different materials. researchgate.net |

| Mobility & Dynamics | Mean Squared Displacement (MSD) | Relates molecular motion to macroscopic properties like viscosity and diffusion. researchgate.net |

| Glass Transition (Tg) | Change in specific volume vs. temperature | Predicts the temperature at which the polymer transitions from a rigid to a rubbery state. dtu.dk |

Table 2: Summary of properties that can be investigated for poly(this compound) using Molecular Dynamics simulations, based on findings for analogous polyacrylates.

Academic Research Perspectives on Poly 2 Butyloctyl Acrylate Applications

Advanced Coatings and Adhesives Research

Design of Polymeric Binders for Tailored Performance

No specific research was found detailing the design of polymeric binders using Poly(2-butyloctyl acrylate). Academic and industrial literature predominantly focuses on acrylate (B77674) polymers derived from monomers like n-butyl acrylate and 2-ethylhexyl acrylate to create binders for coatings and adhesives. These binders are valued for their ability to be tailored for specific performance characteristics such as durability, flexibility, and adhesion through copolymerization and control of polymer architecture.

Role of Poly(this compound) in Enhancing Flexibility and Adhesion Properties

Direct studies on the role of Poly(this compound) in enhancing flexibility and adhesion are not available. In the broader context of polyacrylates, the length and branching of the alkyl side chain significantly influence these properties. Longer, bulkier side chains generally lead to a lower glass transition temperature (Tg), which imparts greater flexibility and tackiness to the polymer, properties desirable in pressure-sensitive adhesives and flexible coatings. While it can be hypothesized that the butyloctyl group would contribute to these characteristics, specific research data is needed for confirmation.

Electronic and Optoelectronic Materials Development

Poly(this compound) in Organic Field-Effect Transistors (OFETs)

There is no available research on the application of Poly(this compound) as a component in organic field-effect transistors (OFETs). Research in this area typically involves semiconducting polymers with specific electronic properties, and while acrylate polymers can be used as dielectric layers or binders, the specific use of Poly(this compound) has not been reported.

Exploration of Charge Transport and Device Performance with Branched Side Chains

While the influence of branched side chains on charge transport is a topic of interest in organic electronics, no studies specifically investigating Poly(this compound) in this context were identified. The structure of the side chains in semiconducting polymers can affect molecular packing and, consequently, charge carrier mobility. However, without specific experimental data for Poly(this compound), any discussion would be speculative.

Renewable and Sustainable Polymer Materials

No information was found regarding the synthesis of this compound from renewable feedstocks or the sustainability profile of its corresponding polymer. The drive for sustainable polymers has led to research into bio-based sources for various monomers, but specific developments for this compound are not documented in the available literature.

Utilization of Bio-based this compound Precursors in Polymer Synthesis

The synthesis of polymers from renewable resources is a cornerstone of advancing a more sustainable chemical industry, moving away from a dependence on petrochemical feedstocks. specialchem.com In this context, this compound, also referred to in industrial literature as 2-Octyl Acrylate (2-OA), has emerged as a significant bio-based monomer. adhesivesmag.com The primary pathway to producing this monomer involves the use of precursors derived from non-edible biomass, ensuring that its production does not compete with food crops. ulprospector.com

The key bio-based precursor for 2-Octyl Acrylate is 2-octanol. This bio-alcohol is derived from castor oil, a reliably available and sustainable feedstock. adhesivesmag.com The manufacturing process involves the reaction of 2-octyl alcohol, which is a byproduct of castor oil-derived alkyd synthesis, with acrylic acid to form the 2-octyl acrylate monomer. ulprospector.com This process results in a monomer with a significant and verifiable bio-based content. According to ISO 16620 standards, commercially available 2-Octyl Acrylate has an established C-14 traceable bio-based content of 73%. ulprospector.combasf.com

Once synthesized, this bio-based monomer is utilized in polymer synthesis, often through free-radical polymerization, as a direct substitute for conventional, fossil-based acrylate monomers. adhesivesmag.com Due to its chemical structure and properties, it is positioned as a sustainable alternative to monomers such as 2-ethylhexyl acrylate (2-EHA) and n-butyl acrylate (BA). specialchem.comadhesivesmag.com Its incorporation into polymer chains allows for the development of latexes and resins with a reduced carbon footprint for a variety of applications. ulprospector.com Industrial-scale production has made this bio-based monomer globally available, facilitating its adoption by customers seeking to meet sustainability goals. adhesivesmag.combasf.com

Polymers for Environmentally Friendly Applications

The integration of poly(this compound) into various materials aligns with the increasing demand for environmentally friendly products. The primary sustainable advantage of this polymer is its origin, which significantly reduces the product carbon footprint compared to polymers made entirely from fossil fuels. basf.com Its application is prominent in the formulation of adhesives and coatings designed for both standard and high-performance uses. adhesivesmag.com

Polymers incorporating this compound exhibit performance characteristics that are not only comparable but in some cases superior to their petroleum-based counterparts. A key property of the monomer is its inherent hydrophobicity, which is greater than that of n-butyl acrylate. ulprospector.com This characteristic is imparted to the final polymer, resulting in coatings with enhanced water resistance. ulprospector.com Research findings have demonstrated that formulations containing this compound show improved scrub resistance in coatings and better shear resistance in adhesives. adhesivesmag.combasf.com Furthermore, the polymer exhibits excellent weatherability, contributing to the longevity and durability of the products in which it is used. adhesivesmag.com

The monomer has a low glass transition temperature (Tg) of -44°C, making it an effective soft monomer for improving flexibility and low-temperature performance in copolymers. ulprospector.com This makes it a viable alternative to 2-ethylhexyl acrylate (2-EHA) in applications like pressure-sensitive adhesives (PSAs). ulprospector.com The use of this compound in aqueous emulsion polymerization is a particularly promising route for creating waterborne coatings and adhesives with a reduced environmental impact, minimizing the release of volatile organic compounds (VOCs). adhesivesmag.comulprospector.com

Below is a data table summarizing the properties and sustainable advantages of this compound.

| Property | Value/Description | Environmental/Performance Advantage |

| Bio-based Content | 73% (C-14 traceable per ISO 16620) ulprospector.combasf.com | Reduces reliance on fossil feedstocks; lower carbon footprint. basf.com |

| Precursor | 2-Octanol from castor oil adhesivesmag.com | Derived from a sustainable, non-edible, renewable resource. adhesivesmag.com |

| Glass Transition Temp. (Tg) | -44 °C ulprospector.com | Excellent soft monomer for improving flexibility. Potential replacement for 2-EHA. ulprospector.com |

| Key Feature | Inherently hydrophobic ulprospector.com | Imparts enhanced water and scrub resistance to coatings. adhesivesmag.comulprospector.com |

| Primary Applications | Adhesives, Coatings adhesivesmag.com | Can be used in both standard and high-performance formulations. adhesivesmag.com |

| Performance Benefits | Excellent weatherability, improved scrub resistance, high shear resistance. adhesivesmag.combasf.com | Increases durability and longevity of end products. adhesivesmag.com |

Advanced Materials for Additive Manufacturing

The field of additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), is actively seeking sustainable materials to reduce its environmental impact. nih.govnih.gov The development of bio-based photocurable resins is a key research area, with a focus on utilizing renewable resources such as vegetable oils and other biomass derivatives to synthesize acrylate monomers and oligomers. nih.govgoogle.com These techniques rely on liquid resins that can be rapidly cured layer-by-layer using UV light. nih.gov

Typical acrylate-based resins for 3D printing often result in rigid and brittle materials due to high cross-link densities. nih.gov There is a significant need for bio-based resin components that can improve properties like flexibility and impact resistance. While the specific use of this compound in additive manufacturing resins is not yet widely documented in academic literature, its intrinsic properties suggest a potential role in addressing these challenges.

The key characteristics of a photopolymer resin for SLA or DLP applications include controlled viscosity for proper layer recoating, high cure rates, and desirable mechanical properties in the final object. nih.govnih.gov Given its very low glass transition temperature (Tg), this compound would function as a reactive plasticizer or a "soft" monomer in a resin formulation. Its inclusion could potentially lower the brittleness of the cured polymer network, thereby increasing the toughness and elongation of the printed part. Furthermore, the branched C36 structure of similar bio-based diacrylates has been shown to introduce flexibility and enhance durability by reducing water absorption. uvebtech.com The inherent hydrophobicity of this compound could similarly contribute to creating 3D-printed objects with greater resistance to moisture and environmental degradation.

Further research is required to explore the formulation of resins containing this compound. Such studies would need to investigate its effect on resin viscosity, curing kinetics, and the ultimate thermomechanical properties of the printed objects to validate its suitability for advanced manufacturing applications.

The table below outlines general requirements for bio-based resins in 3D printing and the potential contributions of this compound.

| 3D Printing Resin Requirement | General Bio-based Approach | Potential Contribution of this compound |

| Reduced Brittleness | Incorporate flexible oligomers or monomers. uvebtech.com | Low Tg (-44°C) would introduce flexibility into the polymer network. ulprospector.com |

| Controlled Viscosity | Balance monomer and oligomer ratios. nih.gov | As a low-viscosity monomer, it could help reduce overall resin viscosity. |

| Durability / Water Resistance | Use of hydrophobic bio-based building blocks. uvebtech.com | Inherent hydrophobicity could reduce water absorption in printed parts. ulprospector.com |

| Sustainability | Synthesize monomers from renewable sources like vegetable oils. nih.gov | Derived from castor oil with a 73% bio-based content. adhesivesmag.comulprospector.com |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Butyloctyl acrylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification of methacrylic acid with 2-butyloctanol using acid catalysts (e.g., sulfuric acid) under controlled temperatures (80–120°C). Optimization requires a Design of Experiments (DoE) approach to evaluate variables like catalyst concentration, reaction time, and solvent selection. Central composite designs (CCD) are effective for identifying interactions between factors, as demonstrated in studies on analogous acrylate monomers . Purity is monitored via gas chromatography (GC), with post-synthesis purification via vacuum distillation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- FTIR : Confirm ester carbonyl (~1720 cm⁻¹) and methacrylate C=C (~1635 cm⁻¹) peaks.

- NMR : ¹H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm) and methacrylic vinyl protons (δ 5.5–6.1 ppm).

- GC-MS : Quantify purity and detect side products (e.g., unreacted alcohol or diesters).

- Elemental Analysis : Validate molecular formula (C₁₆H₃₀O₂).

- Detailed protocols must align with journal requirements for compound characterization, including purity thresholds (>98%) and spectral data archiving .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Prepare buffered solutions (pH 3–11) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC or GC at timed intervals. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life. Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate hydrolysis from oxidative degradation. Data interpretation must differentiate between first-order and pseudo-first-order kinetics .

Advanced Research Questions

Q. How does the branched alkyl chain of this compound influence its polymer properties compared to linear acrylates?

- Methodology :

- Thermal Analysis : Compare glass transition temperatures (Tg) via DSC. Branched chains typically lower Tg due to reduced chain packing.

- Rheology : Measure viscosity changes during polymerization (e.g., via Brookfield viscometer).

- Molecular Dynamics Simulations : Model steric effects of the 2-butyloctyl group on crosslinking density.

Q. What strategies resolve contradictions in reported toxicity or biocompatibility data for this compound?

- Methodology :

- Meta-Analysis : Systematically compare studies for variables like impurity profiles (e.g., residual monomers), assay type (in vitro vs. in vivo), and cell lines used.

- Dose-Response Replication : Conduct toxicity assays (e.g., MTT for cytotoxicity) with standardized protocols, including positive/negative controls and IC₅₀ calculations.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies. Reference guidelines from Analytical and Bioanalytical Chemistry for robust data interpretation .

Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?

- Methodology :

- DFT Calculations : Optimize molecular geometry and calculate frontier orbital energies (HOMO-LUMO) to estimate reactivity ratios.

- Kinetic Monte Carlo Simulations : Model propagation and termination rates using software like POLYMERIZER. Compare predictions with empirical data from photo-DSC or RAFT polymerization kinetics.

- Validation : Cross-check with experimental NMR data on copolymer composition (e.g., reactivity with styrene or methyl methacrylate) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectroscopic data to ensure reproducibility?

- Guidelines :

- NMR : Include solvent peak references, integration values, and coupling constants.

- FTIR : Note sample preparation method (neat vs. KBr pellet) and resolution settings.

- Chromatography : Specify column type, temperature gradient, and detector sensitivity.

- Journals like Beilstein Journal of Organic Chemistry mandate raw data submission as supplementary information, with explicit metadata (e.g., instrument model, software version) .

Q. How should researchers design experiments to investigate synergistic effects of this compound in multi-component coatings?

- Methodology : Use a factorial design to test interactions with co-monomers (e.g., acrylic acid, vinyl ethers). Measure performance metrics (adhesion, hardness) via ASTM standards. For statistical rigor, apply response surface methodology (RSM) to optimize formulations. Reference studies on automotive clearcoats for methodological parallels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.